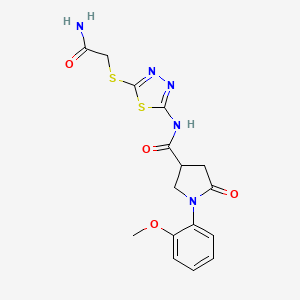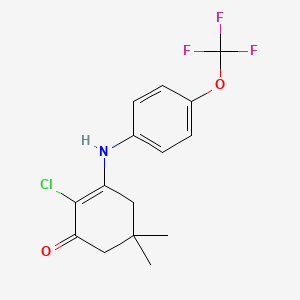
(6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The indole ring and the pyridine ring are aromatic systems, which contribute to the stability of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity of the molecule. The pyrrolidine ring is a saturated cyclic amine, which can participate in various reactions.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and rings. The indole and pyridine rings, being aromatic, can undergo electrophilic aromatic substitution reactions. The trifluoromethyl group can act as an electron-withdrawing group, affecting the electron density and thus the reactivity of the molecule. The pyrrolidine ring, being a secondary amine, can undergo reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the presence of the methoxy group, the trifluoromethyl group, and the pyrrolidine ring could affect the compound’s solubility, acidity/basicity, and stability.科学的研究の応用
Structural Analysis and Chemical Properties
Crystallographic Studies : Research involving compounds with similar structures, such as pyrrolidine derivatives, has focused on crystallographic studies to understand their molecular geometry and intermolecular interactions. For example, studies on compounds like 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one have elucidated their envelope geometry and weak intermolecular hydrogen bonding patterns, which are crucial for designing molecules with desired physical and chemical properties (Butcher, Bakare, & John, 2006).
Molecular Structure Analysis : The analysis of molecular structures, such as the study on (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, provides insights into the crystalline structure and intermolecular forces, aiding in the understanding of how structural features influence biological activity and solubility (Lakshminarayana et al., 2009).
Potential Biological Applications
Synthesis of Bioactive Molecules : The strategic synthesis of molecules containing pyrrolidine and indole moieties, as seen in related research, points towards the utility of such compounds in creating bioactive molecules. These syntheses often involve innovative reactions that can introduce functional groups, leading to molecules with potential therapeutic applications (Bellur, Görls, & Langer, 2005).
Inhibitors and Biological Activity : Similar compounds have been investigated for their inhibitory activities against various biological targets. For instance, studies on novel heteroaromatic organofluorine inhibitors of fructose-1,6-bisphosphatase highlight the process of identifying lead compounds for therapeutic applications, demonstrating the importance of structural diversity in medicinal chemistry (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
将来の方向性
作用機序
Target of action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . It also contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds .
Mode of action
Pyrrolidine derivatives also show a broad range of chemical and biological properties .
Biochemical pathways
Indole and pyrrolidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine can be modified to obtain the best adme/tox results for drug candidates .
Result of action
Based on the biological activities of indole and pyrrolidine derivatives, it can be inferred that the compound might have a wide range of effects .
Action environment
The stability and reactivity of indole and pyrrolidine derivatives can be influenced by various factors .
特性
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-28-14-3-2-12-8-17(25-16(12)10-14)19(27)26-7-5-15(11-26)29-18-9-13(4-6-24-18)20(21,22)23/h2-4,6,8-10,15,25H,5,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKDPWPDPKKLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2579970.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile](/img/structure/B2579971.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)


![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2579980.png)
![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)




![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2579989.png)